

Navigating the Solubility of Dimethylvinylamine: A Technical Guide

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Compound of Interest

Compound Name: Dimethylvinylamine

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylvinylamine, also known as N,N-dimethylethenamine, is an enamine of significant interest in organic synthesis due to its utility as a nucleophile and its role in forming more complex molecular architectures. Despite its importance, a comprehensive, publicly available dataset on the quantitative solubility of **dimethylvinylamine** in common organic solvents is notably scarce. This technical guide aims to bridge this knowledge gap by providing a predicted solubility profile based on its molecular structure and the general principles of amine and enamine chemistry. Furthermore, this document furnishes a detailed experimental protocol for the systematic determination of amine solubility, empowering researchers to generate precise data tailored to their specific applications.

Predicted Solubility Profile of Dimethylvinylamine

Based on the principle of "like dissolves like," a qualitative prediction of **dimethylvinylamine's** solubility can be made. The molecule possesses a polar nitrogen atom and a nonpolar vinyl group, suggesting miscibility with a range of organic solvents. Generally, amines are soluble in organic solvents.

Table 1: Predicted Qualitative Solubility of **Dimethylvinylamine** in Common Organic Solvents

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Non-Polar Aprotic	Hexane, Toluene	Medium to High	The non-polar vinyl group and methyl groups will interact favorably with non-polar solvents.
Polar Aprotic	Dichloromethane (DCM)	High	DCM is a versatile solvent capable of solvating both the polar and non-polar regions of the molecule effectively.
Tetrahydrofuran (THF)	High	THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving amines.	
Ethyl Acetate	High	Similar to THF, the ester group can interact with the amine, and it is a good general solvent for many organic compounds.	
Acetone	High	The polarity of acetone makes it a good solvent for many amines.	
Acetonitrile (ACN)	Medium to High	While polar, the strong dipole of acetonitrile might lead to slightly lower solubility	

		compared to other polar aprotic solvents.	The amine nitrogen can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. Aliphatic amines generally show significant solubility in polar organic solvents.[1]
Dimethylformamide (DMF)	High	DMF is a powerful, universal organic solvent capable of dissolving compounds with mixed polarity.	
Dimethyl Sulfoxide (DMSO)	High	DMSO is another strong, universal organic solvent.	
Polar Protic	Methanol, Ethanol	High	
Water	Soluble	Low molecular weight amines with four or fewer carbon atoms are generally water-soluble.[2] Structurally similar N,N-Dimethylethylamine is reported to be soluble in water.[3] However, enamines can be susceptible to hydrolysis in aqueous environments, particularly under acidic conditions.[4]	

Experimental Protocol: Determination of Liquid Amine Solubility

For researchers requiring precise quantitative data, the isothermal shake-flask method is a reliable approach for determining the solubility of liquid amines in organic solvents.^[5]

Materials:

- **Dimethylvinylamine**
- Selected organic solvents (analytical grade)
- Analytical balance (readable to at least 0.1 mg)
- Glass vials with PTFE-lined screw caps (e.g., 4 mL)
- Thermostatically controlled shaker or incubator
- Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method
- Calibrated microsyringes or pipettes
- Volumetric flasks

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **dimethylvinylamine** to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess of the solute is crucial to ensure that saturation is achieved.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

- Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to promote mixing but not so vigorous as to cause emulsification.
- Phase Separation:
 - After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostat for several hours (e.g., 6-12 hours) to allow for complete phase separation of the undissolved **dimethylvinylamine**.
- Sampling and Dilution:
 - Carefully extract an aliquot (e.g., 100 μL) from the clear, supernatant (solvent-rich) phase of each vial using a calibrated microsyringe. Be cautious not to disturb the undissolved solute layer.
 - Immediately transfer the aliquot into a volumetric flask of appropriate size and dilute with the same solvent to a known concentration suitable for the analytical method.
- Quantitative Analysis:
 - Analyze the diluted samples using a pre-calibrated GC-FID or another suitable quantitative method to determine the concentration of **dimethylvinylamine** in each solvent.
 - Prepare a calibration curve using standard solutions of **dimethylvinylamine** in each respective solvent to ensure accurate quantification.
- Calculation of Solubility:
 - Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula:

$$S = C \times DF$$

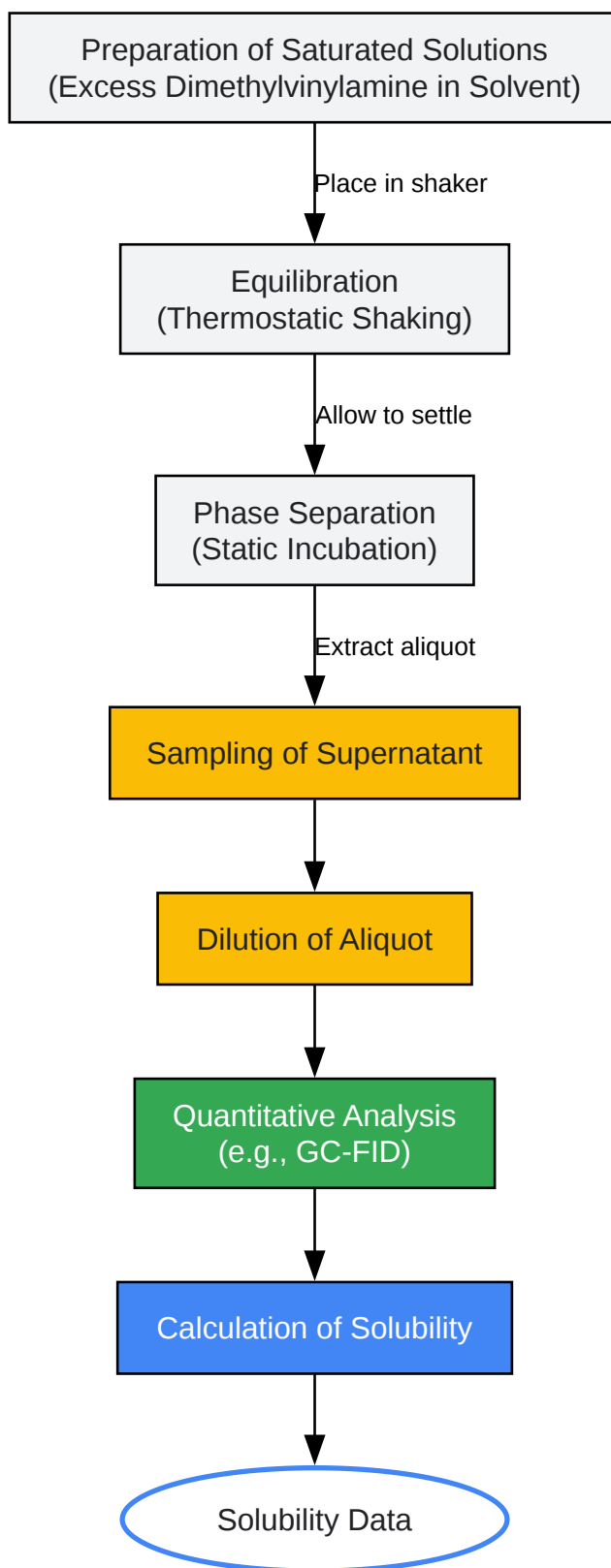
Where:

- C is the concentration of **dimethylvinylamine** in the diluted sample as determined by the analytical method.

- DF is the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **dimethylvinylamine**.



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Caption: Workflow for determining **dimethylvinylamine** solubility.

Disclaimer: The solubility data presented in this guide are predictive and based on chemical principles. For applications requiring high precision, experimental verification is strongly recommended. The provided protocol is a general guideline and may require optimization based on the specific properties of the compounds and the available laboratory equipment.

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